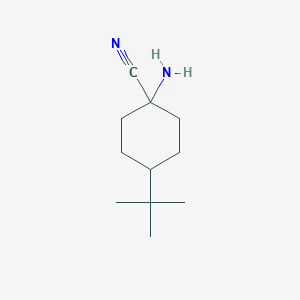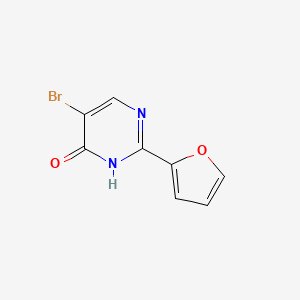
5,8-Dibromo-4-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-4-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the this compound structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dibromo-4-chloroquinazoline typically involves the following steps:
Starting Material: The synthesis begins with 6,8-dibromoquinazolin-4(3H)-one.
Chlorination: The 6,8-dibromoquinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl3) and N,N-dimethylaniline.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromo-4-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo metal-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, and Heck reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Sonogashira Reaction: Uses palladium and copper catalysts with terminal alkynes.
Suzuki-Miyaura Reaction: Employs palladium catalysts and boronic acids.
Heck Reaction: Utilizes palladium catalysts and alkenes.
Major Products
Scientific Research Applications
5,8-Dibromo-4-chloroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is used in the synthesis of materials with unique photophysical properties.
Biological Studies: It is employed in studying the biological activities of quinazoline derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5,8-dibromo-4-chloroquinazoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives synthesized from the compound .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoquinazolin-4(3H)-one: A precursor in the synthesis of 5,8-dibromo-4-chloroquinazoline.
2-Aryl-6,8-dibromoquinazolin-4(3H)-ones: Compounds with similar structures and potential biological activities.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of biologically active compounds and materials with specialized properties .
Properties
Molecular Formula |
C8H3Br2ClN2 |
|---|---|
Molecular Weight |
322.38 g/mol |
IUPAC Name |
5,8-dibromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-3H |
InChI Key |
LPZXOPTVQKDDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=NC=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13277422.png)

![(1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13277426.png)


![tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13277454.png)

amine](/img/structure/B13277484.png)
![1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13277489.png)

![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-2-methylpropan-1-ol](/img/structure/B13277507.png)

